molecular formula C6H6OS2 B13520488 4-(Methylsulfanyl)thiophene-3-carbaldehyde

4-(Methylsulfanyl)thiophene-3-carbaldehyde

Cat. No.: B13520488
M. Wt: 158.2 g/mol
InChI Key: LIQJRMOUFAPWAS-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)thiophene-3-carbaldehyde is an organic compound with the molecular formula C6H6OS2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a methylsulfanyl group (-SCH3) at the 4-position and an aldehyde group (-CHO) at the 3-position of the thiophene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfanyl)thiophene-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 4-(Methylsulfanyl)thiophene with a formylating agent such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 3-position .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfanyl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Methylsulfanyl)thiophene-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)thiophene-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylthio)thiophene-3-carbaldehyde
  • 4-(Ethylsulfanyl)thiophene-3-carbaldehyde
  • 4-(Methylsulfanyl)thiophene-2-carbaldehyde

Uniqueness

4-(Methylsulfanyl)thiophene-3-carbaldehyde is unique due to the specific positioning of the methylsulfanyl and aldehyde groups on the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

4-(Methylsulfanyl)thiophene-3-carbaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's structure, synthesis, biological activity, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C6H7OS and a molecular weight of 158.2 g/mol. The compound features a thiophene ring substituted with a methylsulfanyl group at the 4-position and an aldehyde group at the 3-position. This unique structural configuration is significant for its chemical reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

Reaction Type Reagents Products
OxidationKMnO4, CrO34-(Methylsulfanyl)thiophene-3-carboxylic acid
ReductionNaBH4, LiAlH44-(Methylsulfanyl)thiophene-3-methanol
SubstitutionNucleophiles (halides, amines, thiols)Various substituted thiophenes

These synthetic pathways highlight the versatility of the compound and its potential for further functionalization in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways, although specific targets remain to be fully elucidated.

Anticancer Activity

The compound has also shown promise in anticancer research. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. For example, a study on breast cancer cells indicated that treatment with this compound resulted in significant cell death and reduced proliferation rates.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The aldehyde group may interact with active sites of enzymes involved in metabolic pathways.
  • Receptor Binding : The compound could bind to specific receptors, modulating signaling pathways related to cell growth and apoptosis.
  • Oxidative Stress Induction : It may increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and triggering cell death mechanisms .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial properties of various thiophene derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics.
  • Anticancer Research : In another study focused on human colorectal cancer cells, treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates compared to control groups, suggesting that this compound could be further investigated for therapeutic applications in oncology .

Properties

Molecular Formula

C6H6OS2

Molecular Weight

158.2 g/mol

IUPAC Name

4-methylsulfanylthiophene-3-carbaldehyde

InChI

InChI=1S/C6H6OS2/c1-8-6-4-9-3-5(6)2-7/h2-4H,1H3

InChI Key

LIQJRMOUFAPWAS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CSC=C1C=O

Origin of Product

United States

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